molecular formula C15H23N3O2 B14404607 N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide CAS No. 85208-58-8

N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide

Katalognummer: B14404607
CAS-Nummer: 85208-58-8
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: HXGZWMLCSVOXBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide is an organic compound belonging to the class of amides It features a dimethylamino group attached to a phenyl ring, which is further connected to a carbamoyl group and a 4-methylpentanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide typically involves the reaction of 4-(dimethylamino)aniline with 4-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and carbamoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

85208-58-8

Molekularformel

C15H23N3O2

Molekulargewicht

277.36 g/mol

IUPAC-Name

N-[[4-(dimethylamino)phenyl]carbamoyl]-4-methylpentanamide

InChI

InChI=1S/C15H23N3O2/c1-11(2)5-10-14(19)17-15(20)16-12-6-8-13(9-7-12)18(3)4/h6-9,11H,5,10H2,1-4H3,(H2,16,17,19,20)

InChI-Schlüssel

HXGZWMLCSVOXBN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCC(=O)NC(=O)NC1=CC=C(C=C1)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.